Acotiamide

Description

This compound has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia.

This compound is a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which this compound exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Structure

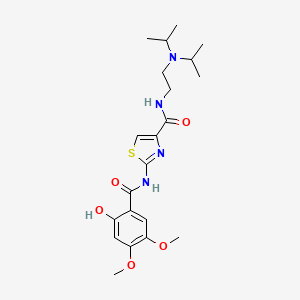

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHZNAUBXFZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870163 | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185106-16-5 | |

| Record name | Acotiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acotiamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acotiamide mechanism of action on enteric neurons

An In-Depth Technical Guide to the Mechanism of Action of Acotiamide on Enteric Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD), particularly for symptoms of postprandial distress syndrome such as postprandial fullness, upper abdominal bloating, and early satiation. Unlike other prokinetic agents that may target serotonin or dopamine receptors, this compound's therapeutic effects are primarily mediated through the modulation of cholinergic neurotransmission within the enteric nervous system. This technical guide provides a detailed examination of the molecular mechanisms by which this compound acts on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action on Enteric Neurons

This compound enhances cholinergic activity in the upper gastrointestinal tract through a novel dual mechanism:

-

Inhibition of Acetylcholinesterase (AChE): this compound is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction.

-

Antagonism of Presynaptic Muscarinic Autoreceptors (M1 and M2): this compound acts as an antagonist at presynaptic M1 and M2 muscarinic receptors located on cholinergic nerve terminals. These autoreceptors function as a negative feedback mechanism; when activated by ACh, they inhibit further ACh release. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of ACh into the synapse.

The synergistic effect of these two actions—enhanced release and reduced degradation—leads to a significant increase in the availability of ACh to stimulate postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby improving gastric motility, accommodation, and emptying.

Caption: Signaling pathway of this compound at the enteric neuromuscular junction.

Quantitative Pharmacological Data

The efficacy of this compound as an AChE inhibitor has been quantified in several studies. While its antagonism of M1 and M2 receptors is a key functional aspect of its mechanism, specific binding affinity data (Ki values) are not consistently reported in publicly available literature. The primary quantitative data focuses on its potent and selective inhibition of acetylcholinesterase.

| Parameter | Value | Species/Source | Comments |

| IC50 (AChE) | 3 µM | Recombinant Human | - |

| IC50 (AChE) | 2.3 µmol/L | Rat Stomach Homogenate | Demonstrates activity in relevant tissue. |

| IC50 (AChE) | 1.79 µM | Rat (PBPK/PD Model) | In vitro value used for successful pharmacokinetic/pharmacodynamic modeling. |

| Ki1 (competitive) | 610 nM | Recombinant Human AChE | Indicates a mixed-type inhibition profile. |

| Ki2 (noncompetitive) | 2.7 µM | Recombinant Human AChE | Indicates a mixed-type inhibition profile. |

| IC50 (BuChE) | >1000 µM | Human | Demonstrates >330-fold selectivity for AChE over butyrylcholinesterase. |

Experimental Protocols

The dual mechanism of action of this compound has been elucidated through a series of key in vitro and ex vivo experiments. The detailed methodologies for these are outlined below.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AChE. The most common method is based on the colorimetric Ellman's method.

Methodology:

-

Principle: The assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATC). AChE cleaves ATC into thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.

-

Reagents and Preparation:

-

AChE enzyme solution (from recombinant human or animal tissue homogenate).

-

Phosphate buffer (e.g., 50 mM, pH 8.0).

-

DTNB solution (10 mM in buffer).

-

Substrate: Acetylthiocholine iodide (ATC) solution (e.g., 200 mM in buffer).

-

Test compound: this compound, dissolved in an appropriate solvent and serially diluted to a range of concentrations.

-

-

Procedure:

-

In a 96-well microplate, add buffer, the AChE enzyme solution, DTNB solution, and varying concentrations of this compound (or vehicle for control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATC substrate to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-20 seconds for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Isolated Tissue Contractility Studies

This ex vivo assay assesses the functional effect of this compound on the contractility of gastrointestinal smooth muscle, which is innervated by enteric neurons.

Methodology:

-

Principle: The contractility of isolated gastric muscle strips is measured in an organ bath. Electrical field stimulation (EFS) is used to depolarize intrinsic enteric neurons and evoke neurotransmitter release, leading to muscle contraction. The effect of this compound on these neurally-mediated contractions provides insight into its mechanism of action.

-

Tissue Preparation:

-

Circular or longitudinal muscle strips are dissected from the gastric antrum or body of a laboratory animal (e.g., guinea pig).

-

The strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and continuously aerated with carbogen (95% O2 / 5% CO2).

-

-

Procedure:

-

Tissues are attached to a force-displacement transducer to record isometric contractions.

-

An initial resting tension is applied, and the tissue is allowed to equilibrate.

-

Baseline contractile responses are established by applying EFS with set parameters (e.g., frequency, pulse duration, voltage).

-

This compound is added to the organ bath at various concentrations, and the EFS-induced contractions are recorded again. An enhancement of contraction suggests a prokinetic effect.

-

To differentiate between AChE inhibition and other mechanisms, contractions can be induced by direct application of agonists. This compound is expected to enhance contractions induced by ACh (which is degraded by AChE) but not by carbachol (a stable muscarinic agonist not degraded by AChE).

-

-

Data Analysis:

-

The amplitude and/or area under the curve of the contractile responses are measured.

-

The effect of this compound is expressed as the percentage change from the baseline response.

-

Dose-response curves are generated to determine the potency (EC50) of this compound's effect on contractility.

-

Caption: Experimental workflow for isolated tissue contractility studies.

Acetylcholine (ACh) Release Assay

This assay directly measures the effect of this compound on the release of ACh from enteric nerve terminals.

Methodology:

-

Principle: Myenteric plexus-longitudinal muscle strips are incubated with radiolabeled [3H]-choline. Cholinergic neurons take up this precursor and synthesize [3H]-ACh, which is stored in synaptic vesicles. The tissue is then superfused, and the efflux of [3H]-ACh is measured at rest and in response to stimulation.

-

Procedure:

-

Loading: Incubate myenteric plexus-longitudinal muscle strips with Krebs solution containing [3H]-choline for a set period (e.g., 30-60 minutes) to allow for uptake and synthesis of [3H]-ACh.

-

Washout: Transfer the strips to a superfusion chamber and wash with non-radioactive Krebs solution to remove excess [3H]-choline.

-

Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) release of tritium.

-

Stimulated Release: Evoke neurotransmitter release using two periods of electrical stimulation (S1 and S2).

-

Drug Application: Apply this compound to the superfusion buffer before and during the second stimulation period (S2).

-

Measurement: Determine the radioactivity in each collected fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the total tritium released during each stimulation period (S1 and S2) above the basal level.

-

Calculate the S2/S1 ratio. In control tissues, this ratio is typically close to 1.0.

-

An S2/S1 ratio significantly greater than 1.0 in the presence of this compound indicates that the drug has enhanced the evoked release of ACh. This would provide direct evidence for its action on presynaptic autoreceptors.

-

Conclusion

The mechanism of action of this compound on enteric neurons is a well-defined, dual-pronged approach that enhances cholinergic signaling. Through the potent and selective inhibition of acetylcholinesterase and the antagonism of presynaptic M1 and M2 muscarinic autoreceptors, this compound effectively increases the concentration and duration of action of acetylcholine at the neuromuscular junction. This enhanced cholinergic drive provides the pharmacological basis for its clinical efficacy as a prokinetic agent in improving gastric motility and relieving symptoms in patients with functional dyspepsia. The experimental methodologies detailed herein form the foundation for the non-clinical characterization of this compound and similar compounds targeting the enteric nervous system.

Preclinical Profile of Acotiamide in Animal Models of Gastroparesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent approved for the treatment of functional dyspepsia, a condition often characterized by symptoms of delayed gastric emptying. Its mechanism of action, centered on the enhancement of cholinergic neurotransmission in the upper gastrointestinal tract, suggests its potential therapeutic utility in gastroparesis. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models that exhibit delayed gastric emptying, a hallmark of gastroparesis. The data presented herein are vital for researchers and professionals involved in the development of new therapeutic strategies for gastric motility disorders.

Mechanism of Action

This compound enhances gastric motility through a dual mechanism primarily involving the modulation of acetylcholine (ACh), a key excitatory neurotransmitter in the gastrointestinal tract.[1][2] It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons.[3] This blockade inhibits the negative feedback loop that normally curtails ACh release, thereby promoting its secretion into the synaptic cleft.[3] Additionally, this compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh.[4][5] This inhibition leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the stomach, ultimately enhancing gastric contractility and accelerating gastric emptying.[4][5][6] Unlike some other prokinetic agents, this compound shows little to no affinity for serotonin or dopamine D2 receptors.[4]

Signaling Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jnmjournal.org [jnmjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Current status and prospects of using the prokinetic this compound in gastroenterology: A review - Maev - Terapevticheskii arkhiv [ter-arkhiv.ru]

- 6. ijper.org [ijper.org]

In Vitro Acetylcholinesterase Inhibitory Activity of Acotiamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent utilized in the treatment of functional dyspepsia. Its therapeutic effects are primarily attributed to its ability to enhance gastric motility and emptying. A key mechanism underpinning these effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the neuromuscular junctions of the gastrointestinal tract, leading to enhanced cholinergic activity and consequently, improved gastric motor function. This technical guide provides an in-depth overview of the in vitro acetylcholinesterase inhibitory activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

Quantitative Data Summary

The in vitro inhibitory potency of this compound against acetylcholinesterase has been determined in various studies, yielding key quantitative metrics that are summarized in the table below.

| Parameter | Species/Enzyme Source | Value | Reference(s) |

| IC₅₀ | Recombinant Human AChE | 3.0 µM | [1] |

| IC₅₀ | Rat Stomach-derived AChE | 1.79 - 2.3 µmol/l | [1] |

| IC₅₀ | Canine Stomach-derived AChE | 1.2 µM | [1] |

| Ki₁ (Competitive) | Recombinant Human AChE | 0.61 µM | [1] |

| Ki₂ (Non-competitive) | Recombinant Human AChE | 2.7 µM | [1] |

| Inhibition Type | Guinea Pig Stomach AChE | Mixed and Reversible | [2] |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the acetylcholinesterase activity. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. This compound exhibits a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2]

Signaling Pathway of this compound's Prokinetic Action

The following diagram illustrates the mechanism by which this compound enhances gastrointestinal motility through the inhibition of acetylcholinesterase.

Experimental Protocols

The in vitro assessment of this compound's acetylcholinesterase inhibitory activity is typically conducted using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which in turn reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a specified source (e.g., recombinant human, rat stomach homogenate)

-

This compound hydrochloride

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Detailed Assay Procedure (Representative)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells are critical and should be optimized based on the enzyme activity.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add a defined volume of phosphate buffer and the AChE solution.

-

Add the different concentrations of this compound to the test wells. For the control wells (representing 100% enzyme activity), add the vehicle (e.g., buffer with the same concentration of DMSO as in the test wells).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add DTNB to all wells.

-

Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at a constant temperature. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent in vitro inhibitor of acetylcholinesterase, a mechanism that is central to its prokinetic effects. The quantitative data demonstrate its inhibitory activity across different species, with a mixed-type and reversible mode of action on human AChE. The standardized and reproducible Ellman's method provides a robust platform for characterizing the inhibitory potential of this compound and similar compounds. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology, facilitating a deeper understanding of this compound's mechanism of action.

References

- 1. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Acotiamide Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride hydrate is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its unique mechanism of action involves the enhancement of gastric motility and accommodation through a dual action of acetylcholinesterase (AChE) inhibition and antagonism of presynaptic muscarinic M1 and M2 receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound enhances cholinergic neurotransmission in the upper gastrointestinal tract.[1][2] Unlike other prokinetic agents, it shows little to no affinity for serotonin or dopamine receptors.[1][2] Its primary mechanisms are:

-

Acetylcholinesterase (AChE) Inhibition: this compound is a selective and reversible inhibitor of AChE.[1][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction in the stomach.[1][3][4][5]

-

Muscarinic Receptor Antagonism: this compound acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons. These receptors typically provide negative feedback, inhibiting further ACh release. By blocking these receptors, this compound facilitates the release of ACh from cholinergic nerve endings.

The synergistic effect of enhanced ACh release and reduced ACh degradation leads to increased gastric motility and improved gastric accommodation, addressing key pathophysiological features of functional dyspepsia.[3]

Signaling Pathway

Caption: Mechanism of action of this compound in the enteric nervous system.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are focused on the upper gastrointestinal tract.

-

Gastric Motility: this compound enhances gastric antral motility. In preclinical studies, it has been shown to improve gastric antral hypomotility and delayed gastric emptying induced by clonidine.

-

Gastric Accommodation: Clinical studies have demonstrated that this compound significantly increases gastric accommodation compared to placebo.

-

Gastric Emptying: The effect of this compound on gastric emptying can be variable. While some studies in patients with functional dyspepsia show an acceleration of gastric emptying, other studies, particularly in healthy volunteers, have shown no significant effect on the gastric emptying rate of liquid meals. This suggests that this compound may have a more pronounced effect in individuals with delayed gastric emptying.

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Reference |

| AChE Inhibition | |||

| IC50 | 1.79 µM | Rat Stomach AChE | [1] |

| IC50 | 2.3 µmol/l | Rat Stomach-derived AChE | |

| IC50 | 3 µM | Recombinant Human AChE | [3] |

| Ki (competitive) | 610 nM | Recombinant Human AChE | [3] |

| Ki (noncompetitive) | 2.7 µM | Recombinant Human AChE | [3] |

| Muscarinic Receptor Binding | |||

| M1 Receptor Affinity (Ki) | Not Reported | - | - |

| M2 Receptor Affinity (Ki) | Not Reported | - | - |

Pharmacokinetics

| Parameter | Value | Species | Reference |

| Absorption | |||

| Tmax (Time to maximum plasma concentration) | 1-1.5 hours | Humans | |

| Distribution | |||

| Protein Binding | 84.21–85.95% | Humans | |

| Metabolism | |||

| Major Metabolizing Enzymes | UGT1A8 and UGT1A9 | Humans | |

| Major Metabolite | M-1 (glucuronide conjugate) | Humans | |

| Elimination | |||

| Half-life (t1/2) | 7-10 hours | Humans | |

| Route of Excretion | Feces (approx. 45-92.7%), Urine (approx. 5.3%) | Humans | |

| Drug Interactions | |||

| Cytochrome P450 Inhibition | No significant effect | Humans |

Clinical Efficacy in Functional Dyspepsia

This compound has demonstrated efficacy in the treatment of functional dyspepsia, particularly in patients with postprandial distress syndrome (PDS), in numerous clinical trials. The standard dosage is 100 mg three times daily before meals.[3]

Summary of Key Clinical Trial Results

| Trial/Study | Patient Population | Key Findings | Reference |

| Phase III (Matsueda et al., 2012) | 890 patients with FD | Responder rate for overall treatment efficacy: 52.2% (this compound) vs. 34.8% (Placebo). Elimination rate of all three meal-related symptoms: 15.3% (this compound) vs. 9.0% (Placebo). | |

| Meta-analysis (Xiao et al., 2021) | 1697 patients with FD | Trend towards improvement in FD symptoms with this compound over placebo, though not statistically significant in this analysis (OR 1.48). No significant difference in adverse events. | |

| Long-term Safety (Tack et al., 2018) | 277 patients with FD-PDS | Good long-term safety profile over 1 year. Clinically important improvements in postprandial fullness and early satiation observed from week 1 and 2, respectively. | [4] |

| Gastric Motility Study (Kusunoki et al., 2015) | 50 FD patients | This compound significantly increased gastric accommodation (p=0.04) and accelerated gastric emptying (p=0.02) compared to placebo. |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized representation based on the commonly used Ellman's method for determining AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (from a suitable source, e.g., recombinant human or rat stomach homogenate)

-

This compound hydrochloride hydrate solutions at various concentrations

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, DTNB, and ATCI in appropriate solvents and dilute to working concentrations with the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

AChE solution

-

This compound solution (or vehicle for control wells)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: Add the DTNB solution to each well.

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over a specific time period (e.g., 10 minutes) using a microplate reader. The yellow color of 5-thio-2-nitrobenzoate, a product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB, is monitored.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.

-

Caption: Workflow for a typical acetylcholinesterase (AChE) inhibition assay.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of this compound for M1 and M2 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a high density of the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1 or M2 receptors).

-

A suitable radioligand with high affinity for the target receptor (e.g., [³H]N-methylscopolamine ([³H]NMS)).

-

This compound hydrochloride hydrate solutions at various concentrations.

-

A non-labeled competing ligand for determining non-specific binding (e.g., atropine).

-

Binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest according to standard laboratory procedures.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

-

Binding buffer

-

Cell membrane preparation

-

Radioligand at a fixed concentration (typically near its Kd value)

-

Varying concentrations of this compound (the competitor ligand).

-

For total binding wells, no competitor is added.

-

For non-specific binding wells, a high concentration of a non-labeled antagonist (e.g., atropine) is added.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of this compound.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound hydrochloride hydrate is a novel prokinetic agent with a well-defined dual mechanism of action that targets key pathophysiological aspects of functional dyspepsia. Its efficacy in improving symptoms of postprandial distress syndrome, coupled with a favorable safety profile, makes it a valuable therapeutic option. This technical guide provides a comprehensive summary of its pharmacological properties, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in understanding and further investigating this important therapeutic agent.

References

- 1. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of Acotiamide in functional dyspepsia pathophysiology

An In-depth Technical Guide on the Role of Acotiamide in the Pathophysiology of Functional Dyspepsia

Introduction to Functional Dyspepsia and this compound

Functional dyspepsia (FD) is a prevalent and complex gastroduodenal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic, systemic, or metabolic disease that would explain the symptoms.[1] The Rome III and IV criteria further sub-classify FD into Postprandial Distress Syndrome (PDS), which is primarily meal-related, and Epigastric Pain Syndrome (EPS).[1][2] The pathophysiology of FD is multifactorial, involving mechanisms like delayed gastric emptying, impaired gastric accommodation to meals, visceral hypersensitivity, and psychosocial factors.[1]

This compound (Z-338 or YM443) is a first-in-class gastroprokinetic agent approved for the treatment of FD, particularly the symptoms associated with PDS.[1][2][3] It modulates upper gastrointestinal motility, addressing key pathophysiological abnormalities observed in FD patients.[3][4] Unlike other prokinetics, this compound has a distinct pharmacological profile with little to no affinity for serotonin (5-HT) or dopamine D2 receptors, which are targets for other agents in this class.[3][5]

Core Mechanism of Action

This compound's therapeutic effects are primarily driven by its ability to enhance acetylcholine (ACh) concentrations at the neuromuscular junction in the enteric nervous system.[1][3][6] This is achieved through a dual mechanism:

-

Acetylcholinesterase (AChE) Inhibition: this compound inhibits the activity of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[3][5][6] This action increases the local availability and prolongs the effect of ACh released from cholinergic neurons.

-

Muscarinic Autoreceptor Antagonism: It acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[6] These autoreceptors typically provide negative feedback, inhibiting further ACh release. By blocking them, this compound disinhibits the neuron, leading to enhanced ACh release.[4][6]

The resulting increase in ACh stimulates postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby enhancing gastric contractility and motility.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijbcp.com [ijbcp.com]

- 3. ijbcp.com [ijbcp.com]

- 4. This compound (Z-338) as a possible candidate for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Acotiamide in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia. Its mechanism of action involves the enhancement of cholinergic transmission in the upper gastrointestinal (GI) tract. In vivo rodent models are crucial for the preclinical evaluation of this compound's efficacy and mechanism of action. These application notes provide detailed protocols for commonly used rodent models to assess the effects of this compound on gastric emptying and intestinal transit.

Mechanism of Action

This compound enhances gastric motility through a dual mechanism.[1][2][3] It inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), and also acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[1][3][4] This dual action leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling, which stimulates smooth muscle contractions in the stomach and improves gastric emptying.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Protocols

Gastric Emptying Assay (Phenol Red Method)

This protocol measures the rate of gastric emptying of a liquid meal in rodents.

Materials:

-

Phenol Red solution (0.5 mg/mL in 5% glucose solution)

-

0.1 N NaOH

-

20% Trichloroacetic acid (TCA) solution

-

Spectrophotometer

-

Homogenizer

-

Centrifuge

Procedure:

-

Fast rodents (rats or mice) for 18-24 hours with free access to water.

-

Administer this compound or vehicle subcutaneously (s.c.) at the desired dose.

-

After 30 minutes, administer 1.5 mL (for rats) or 0.3 mL (for mice) of the Phenol Red solution via oral gavage.

-

Euthanize the animals by cervical dislocation 20 minutes after gavage.

-

Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

-

Homogenize the stomach in 10 mL of 0.1 N NaOH.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

Take a 1 mL aliquot of the supernatant and add 50 µL of 20% TCA to precipitate proteins.

-

Centrifuge the sample at 2800 rpm for 20 minutes.

-

To 75 µL of the resulting supernatant, add 100 µL of 0.5 N NaOH.

-

Measure the absorbance of the final solution at 570 nm using a spectrophotometer.

-

A control group of animals should be euthanized immediately after administration of the phenol red meal to determine the initial amount of phenol red administered.

-

Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of 0-minute control)) x 100

Intestinal Transit Study (Charcoal Meal Method)

This protocol assesses the effect of this compound on the transit of a non-absorbable marker through the small intestine.

Materials:

-

Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)

-

Ruler

Procedure:

-

Fast rodents for 18-24 hours with free access to water.

-

Administer this compound or vehicle (s.c.) at the desired dose.

-

After 30 minutes, administer 1 mL (for rats) or 0.2 mL (for mice) of the charcoal meal suspension via oral gavage.

-

Euthanize the animals by cervical dislocation 20-30 minutes after the charcoal meal administration.

-

Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

-

Lay the intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

Restraint Stress-Induced Delayed Gastric Emptying Model

This model is used to evaluate the efficacy of this compound in a condition that mimics stress-induced functional dyspepsia.

Procedure:

-

Acclimate rodents to the restraint cages for a few days prior to the experiment.

-

On the day of the experiment, place the animals in the restraint cages for a period of 1 to 2 hours.

-

Following the restraint period, administer this compound or vehicle (s.c.).

-

Proceed with the Gastric Emptying Assay as described in Protocol 1.

-

A non-stressed control group should also be included to confirm the induction of delayed gastric emptying by restraint stress.

Experimental Workflow

Caption: General experimental workflow.

Data Presentation

Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Restraint Stress-Induced Delay

| Treatment Group | Dose (mg/kg, s.c.) | Gastric Emptying (%) |

| Non-Stressed Control | Vehicle | 55.2 ± 3.5 |

| Restraint Stress + Vehicle | Vehicle | 30.1 ± 2.8* |

| Restraint Stress + this compound | 10 | 45.8 ± 4.1# |

| Restraint Stress + this compound | 30 | 52.3 ± 3.9# |

Data are presented as mean ± SEM. *p<0.05 vs. Non-Stressed Control. #p<0.05 vs. Restraint Stress + Vehicle. (Data are representative and compiled from literature[5])

Table 2: Dose-Dependent Effect of this compound on Gastric Antral Motility in Normal Rats

| Treatment Group | Dose (mg/kg, s.c.) | Increase in Motility Index (%) |

| Vehicle | - | Baseline |

| This compound | 30 | Markedly Enhanced |

| This compound | 100 | Markedly Enhanced |

(Qualitative data based on findings from Kawachi et al., 2011[6])

Table 3: Effect of this compound on Gastric Emptying in a Clonidine-Induced Hypomotility Rat Model

| Treatment Group | Dose (mg/kg, s.c.) | Improvement in Delayed Gastric Emptying |

| Clonidine + Vehicle | - | - |

| Clonidine + this compound | 100 | Significant Improvement |

(Qualitative data based on findings from Kawachi et al., 2011[6])

Discussion

The provided protocols are standard methods for assessing prokinetic activity in rodents. The restraint stress model is particularly relevant for studying compounds like this compound, as stress is a known factor in functional dyspepsia.[5] It is important to note that this compound may not significantly affect gastric emptying in healthy, non-stressed animals but shows a more pronounced effect in models of delayed gastric emptying.[5] When designing experiments, appropriate control groups are essential for robust data interpretation. Dose-response studies are also recommended to determine the optimal therapeutic window for this compound in the chosen model. The selection of the animal model and the specific experimental parameters should be guided by the research question being addressed.

References

- 1. What is the mechanism of Acofide? [synapse.patsnap.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. ijbcp.com [ijbcp.com]

- 4. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride (Z-338), a novel prokinetic agent, restores delayed gastric emptying and feeding inhibition induced by restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Scintigraphy-Based Gastric Emptying Measurement with Acotiamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent indicated for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its mechanism of action involves the enhancement of acetylcholine (ACh) signaling in the enteric nervous system. This compound acts as an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades ACh.[1][2] This dual action leads to increased ACh levels in the synaptic cleft, thereby enhancing gastric motility and accommodation.

Gastric emptying scintigraphy is the gold standard for the quantitative assessment of gastric motility. This technique provides a non-invasive and physiological measurement of the rate at which a radiolabeled meal is emptied from the stomach. This document provides detailed application notes and protocols for the use of gastric emptying scintigraphy in clinical and preclinical research involving this compound.

Data Presentation

The following tables summarize the quantitative data from a key clinical trial investigating the effect of this compound on gastric emptying in patients with functional dyspepsia, as measured by scintigraphy.

Table 1: Effect of this compound on Gastric Emptying Half-Time (T50) in Functional Dyspepsia Patients

| Treatment Group | N | Gastric Emptying T50 (minutes, Mean ± SD) | p-value (vs. Placebo) |

| This compound (100 mg t.i.d.) | 22 | Data not available in the abstract | 0.02 |

| Placebo | 24 | Data not available in the abstract | 0.59 |

Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610. While the study reported a significant acceleration in gastric emptying with this compound, the precise mean and standard deviation values for T50 were not available in the reviewed abstract.[3][4]

Table 2: Gastric Accommodation in Functional Dyspepsia Patients Treated with this compound

| Treatment Group | N | Change in Gastric Accommodation (%) | p-value (vs. Placebo) |

| This compound (100 mg t.i.d.) | 22 | Significantly increased | 0.04 |

| Placebo | 24 | No significant change | 0.08 |

Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610.[3][4]

Experimental Protocols

Standardized Gastric Emptying Scintigraphy Protocol

This protocol is based on the consensus recommendations for gastric emptying scintigraphy.

1. Patient Preparation:

-

Patients should fast overnight or for a minimum of 8 hours before the study.

-

Medications that may affect gastric motility should be discontinued for an appropriate period before the study, as determined by the investigator.

-

Female patients of childbearing potential should be studied during the follicular phase of their menstrual cycle (days 1-10) to minimize hormonal effects on gastric emptying.

2. Radiopharmaceutical and Meal Preparation:

-

Radiopharmaceutical: 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid.

-

Standard Meal: A low-fat, egg-white meal is the standard. This typically consists of:

-

Two large eggs (or equivalent volume of liquid egg whites) labeled with 99mTc-sulfur colloid.

-

Two slices of white bread.

-

30 g of jam or jelly.

-

120 mL of water.

-

-

Preparation:

-

Mix the 99mTc-sulfur colloid with the liquid egg whites.

-

Cook the egg whites until solid (e.g., in a microwave or on a non-stick pan).

-

Serve the cooked, radiolabeled eggs with the bread, jam, and water.

-

The patient should consume the entire meal within 10 minutes.

-

3. Image Acquisition:

-

Gamma Camera: A large field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator.

-

Energy Window: 20% window centered at 140 keV for 99mTc.

-

Imaging Schedule:

-

Acquire anterior and posterior images immediately after meal ingestion (time 0).

-

Repeat imaging at 1, 2, and 4 hours post-ingestion.

-

Each image should be acquired for 1-2 minutes.

-

-

Patient Positioning: The patient should be in an upright (sitting or standing) position for the meal ingestion and imaging to reflect physiological gastric emptying.

4. Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on both the anterior and posterior images for each time point.

-

The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

-

The counts are decay-corrected to the time of the first image (time 0).

-

Gastric retention at each time point is calculated as a percentage of the initial counts at time 0.

-

The primary endpoint is typically the percentage of gastric retention at 4 hours. A value greater than 10% is generally considered delayed gastric emptying.

-

The gastric emptying half-time (T50), the time it takes for 50% of the radiolabeled meal to empty from the stomach, can also be calculated by fitting the data to a power exponential function.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of Action of this compound at the Enteric Neuron Synapse.

Experimental Workflow for Gastric Emptying Scintigraphy

Caption: Workflow for Scintigraphy-Based Gastric Emptying Measurement.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical Flow of this compound's Therapeutic Effect.

References

- 1. ijbcp.com [ijbcp.com]

- 2. Effects of this compound on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A double-blind placebo controlled study of this compound hydrochloride for efficacy on gastrointestinal motility of patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating HPLC Assay for Acotiamide

Introduction

Acotiamide is a prokinetic agent that enhances gastrointestinal (GI) motility by acting as an acetylcholinesterase inhibitor.[1][][3] It is primarily used for the treatment of functional dyspepsia, alleviating symptoms such as postprandial fullness and upper abdominal bloating.[3] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop and validate a stability-indicating assay method. This method can quantify the drug in the presence of its degradation products, which may form during storage or manufacturing.

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The protocol is designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

-

Column : Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) or equivalent.[6][7][8]

-

Reagents :

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the assay is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm)[6][7][8] |

| Mobile Phase | Water (pH 4.5, adjusted with ortho-phosphoric acid) : Methanol : TEA (45:55:0.1, v/v/v)[6][7][8] |

| Flow Rate | 1.0 mL/min[6][7][8] |

| Detection Wavelength | 222 nm[6][7][8] |

| Column Temperature | Ambient or 40 °C[4] |

| Injection Volume | 20 µL[5] |

| Mode of Elution | Isocratic[4] |

| Retention Time | Approximately 4.420 min[6][7][8] |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of this compound HCl Hydrate and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[7]

-

Working Standard Solution (10 µg/mL) : Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[7]

-

Sample Solution (from Tablets) : Weigh and powder 20 tablets to determine the average weight. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, shake for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter. Further dilute 1 mL of this filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[4][5] A stock solution of this compound (e.g., 1000 µg/mL) is used for these studies.[4]

-

Acid Degradation : Take 5 mL of the stock solution, add 1 mL of 1N HCl, and heat in a water bath at 100°C for 3 hours. Cool the solution and neutralize it with 1N NaOH before diluting to a final concentration.[4]

-

Base Degradation : Take 5 mL of the stock solution, add 1 mL of 0.5N NaOH, and heat in a water bath at 100°C for 3 hours. Cool and neutralize the solution with 0.5N HCl before dilution.[4]

-

Oxidative Degradation : Treat 1 ml of the standard solution with 1 ml of 30% H₂O₂ at room temperature for 24 hours. Dilute to the final concentration.

-

Thermal Degradation : Expose the solid drug powder in an oven at 60°C for 4 hours.[5] After exposure, weigh an appropriate amount, dissolve, and dilute to the final concentration.[5]

-

Photolytic Degradation : Expose the drug substance to UV light (254 nm) and fluorescent light for a specified period as per ICH Q1B guidelines.[5] Prepare a solution from the exposed sample for analysis.

Table 2: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 1N HCl, 100°C, 3h | Significant degradation observed.[4] |

| Base Hydrolysis | 0.5N NaOH, 100°C, 3h | Significant degradation observed, often faster than acidic degradation.[4] |

| Oxidation | 30% H₂O₂, RT, 24h | The drug is relatively stable with minor degradation.[4] |

| Dry Heat (Thermal) | 60°C, 4h | The drug is relatively stable.[4] |

| Photolysis | UV light & Fluorescent light | The drug is relatively stable under photolytic conditions.[4] |

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[4][9]

Workflow Diagrams

Caption: Workflow for HPLC Method Development and Optimization.

Caption: Workflow for Validation of the Stability-Indicating Method.

Validation Parameters

-

Specificity : The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Verified by analyzing stressed samples and ensuring no interference from degradation peaks at the retention time of this compound.

-

Linearity : Assessed over a concentration range of 5-15 µg/mL.[6][7] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

-

Accuracy (% Recovery) : Determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated.

-

Precision :

-

Repeatability (Intra-day) : Analysis of multiple samples of the same concentration during the same day.

-

Intermediate Precision (Inter-day) : Analysis performed on different days to assess variability. The results are expressed as % Relative Standard Deviation (%RSD).

-

-

Limit of Detection (LOD) & Limit of Quantification (LOQ) : Calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S).[8]

-

Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.2 mL/min) and mobile phase composition.[8]

Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 6500 |

| %RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 4: Linearity and Range

| Parameter | Result |

| Linearity Range | 5 - 15 µg/mL[6][7] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 5: Accuracy (% Recovery)

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8 | (Mean Result) | 99.45% - 99.75%[4] |

| 100% | 10 | (Mean Result) | (Result) |

| 120% | 12 | (Mean Result) | (Result) |

Table 6: Precision (%RSD)

| Precision Type | Concentration (µg/mL) | %RSD |

| Repeatability (Intra-day) | 10 | < 2%[4] |

| Intermediate (Inter-day) | 10 | < 2%[4] |

Table 7: LOD, LOQ, and Robustness

| Parameter | Result |

| Limit of Detection (LOD) | 0.36 µg/mL[4] |

| Limit of Quantification (LOQ) | 1.10 µg/mL[4] |

| Robustness | The method is robust; no significant changes in results with minor variations. |

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in the presence of its degradation products.[4][7] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The most significant degradation was observed under acid and base hydrolysis conditions.[4]

References

- 1. This compound | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF this compound HYDROCHLORIDE HYDRATE IN TABLET DOSAGE FORM [ipindexing.com]

- 7. iajps.com [iajps.com]

- 8. scribd.com [scribd.com]

- 9. ijpsr.com [ijpsr.com]

Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling for Acotiamide: A Detailed Guide

Introduction

Acotiamide is a novel gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly postprandial distress syndrome.[1] It enhances gastric motility and accommodation primarily by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic receptors in the upper gastrointestinal tract, leading to increased acetylcholine (ACh) concentrations.[1][2] Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a valuable tool in the development of this compound, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and the translation of these findings from preclinical species to humans.[3][4][5]

This application note provides a comprehensive overview of the application of PBPK modeling for this compound, detailing its use in characterizing pharmacokinetic profiles and elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in applying PBPK modeling to similar gastrointestinal drugs.

PBPK Modeling in this compound Development

PBPK models for this compound have been instrumental in understanding its unique distribution to the stomach, a key aspect of its pharmacological activity. These models integrate drug-specific data with physiological information to simulate the concentration-time profiles of this compound in various tissues, particularly the stomach.

A notable application is the development of a PBPK and pharmacodynamic (PBPK/PD) model in rats to investigate the relationship between this compound concentrations in the blood and stomach and its inhibitory effect on AChE.[6][7] This model successfully described the biexponential elimination of this compound from both blood and stomach and highlighted the importance of a carrier-mediated process for its distribution into the stomach.[6][8]

Key Findings from this compound PBPK Modeling:

-

Carrier-Mediated Stomach Distribution: PBPK modeling supported the hypothesis that this compound's distribution to the stomach is not a simple passive diffusion process but involves a carrier-mediated uptake.[6][9] This is evidenced by the dose-dependent saturation of influx permeability into the stomach.[9]

-

Compartmentalization within the Stomach: The model proposed a multi-compartment structure for the stomach, including a vascular space, a precursor pool, and a deep pool, to accurately describe the drug's disposition.[6][8] this compound in the precursor pool is considered crucial for its pharmacological action.[6][7][8]

-

Correlation of Stomach Concentration with Pharmacodynamics: The PBPK/PD model established a quantitative link between the concentration of this compound in the stomach's precursor pool and the inhibition of AChE, leading to an increase in ACh levels.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data derived from PBPK modeling and associated experimental studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Source |

| 50% Inhibitory Concentration (IC50) for AChE | 1.79 μM | [6][7] |

| Stomach-to-Plasma Concentration Ratio (Kp,app,in vivo) | 2.4 to 4.1 mL/g of tissue (concentration-dependent) | [9] |

| Unbound Concentration Ratio (Stomach to Plasma) at Steady State | 2.8 | [9] |

| Predicted In Vitro Kp,app for Stomach | 2.2 | [9] |

Table 2: PBPK Model Parameters for this compound in Rat Stomach

| Parameter | Description | Value | Source |

| V1 (ml/kg) | Volume of central compartment | 302 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and validation of PBPK models. The following sections describe the key experimental protocols employed in the characterization of this compound for PBPK modeling.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on AChE activity.

Materials:

-

This compound hydrochloride

-

Recombinant human AChE

-

Acetylthiocholine (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare a series of this compound dilutions in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to all wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the concentration-time profiles of this compound in blood and stomach tissue following intravenous administration.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Administer a single intravenous dose of this compound to the rats.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples via the jugular vein.

-

At the same time points, euthanize a subset of animals and excise the stomach tissue.

-

Process the blood samples to obtain plasma.

-

Homogenize the stomach tissue in an appropriate buffer.

-

Extract this compound from plasma and stomach homogenates using a suitable organic solvent.

-

Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

-

Plot the mean plasma and stomach concentrations of this compound against time.

Protocol 3: Tissue Protein Binding Assay

Objective: To determine the extent of this compound binding to stomach tissue proteins.

Procedure:

-

Prepare stomach tissue homogenates from untreated rats.

-

Incubate known concentrations of this compound with the tissue homogenates for a sufficient period to reach equilibrium.

-

Separate the unbound drug from the protein-bound drug using techniques like equilibrium dialysis or ultrafiltration.

-

Measure the concentration of this compound in the protein-free fraction (unbound concentration) and the total concentration in the homogenate.

-

Calculate the fraction unbound (fu) in the tissue homogenate.

Visualizations

The following diagrams illustrate key concepts related to the application of PBPK modeling for this compound.

Caption: this compound's dual mechanism of action.

Caption: Workflow for PBPK model development.

Caption: PBPK model of this compound distribution in the stomach.

Conclusion

The application of PBPK modeling has been pivotal in advancing the understanding of this compound's pharmacokinetics and pharmacodynamics. By integrating in vitro and in vivo data, PBPK models have provided a mechanistic framework to explain the drug's targeted distribution to the stomach and to link its tissue concentration to its pharmacological effect. This approach not only enhances preclinical to clinical translation but also serves as a powerful predictive tool in drug development. The methodologies and findings presented here offer a valuable resource for researchers applying PBPK modeling to other gastroprokinetic agents and drugs with target-site specific distribution.

References

- 1. This compound, a novel gastroprokinetic for the treatment of patients with functional dyspepsia: postprandial distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism for distribution of this compound, a novel gastroprokinetic agent for the treatment of functional dyspepsia, in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Acotiamide Solubility in Aqueous Buffers: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Acotiamide in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a weakly basic drug that is poorly soluble in water.[1][2] Its solubility is highly dependent on the pH of the medium. The commercially available form is typically this compound hydrochloride trihydrate.[3][4] The hydrochloride salt form generally exhibits better aqueous solubility compared to the free base.

Q2: I am having trouble dissolving this compound hydrochloride in water. What is the expected solubility?

The reported aqueous solubility of this compound hydrochloride varies slightly across different sources, which may be due to differences in the solid-state form (e.g., different hydrates or solvates) and experimental conditions.[3][5] Generally, the solubility in water is reported to be in the range of 5 mg/mL to 20 mg/mL.[5][6][7] One supplier notes a solubility of 20 mg/mL in water, resulting in a clear solution, potentially with warming.[6] Another indicates a solubility of 5 mg/mL.[5][7]

Q3: My this compound hydrochloride is not dissolving in acidic buffer (e.g., pH 1.2 HCl). Why is this happening?

While this compound is a weakly basic drug, and its solubility is expected to increase in acidic conditions due to protonation, some studies have reported that this compound hydrochloride hydrate dissolves poorly in pH 1.2 hydrochloric acid medium.[4] This could be attributed to the common ion effect, where the presence of chloride ions from the buffer can suppress the dissolution of the hydrochloride salt. Additionally, the specific solid-state form of the compound can significantly influence its dissolution profile.[3]

Q4: In which aqueous buffers is this compound hydrochloride expected to have better solubility?

Studies have shown that this compound hydrochloride has been successfully dissolved in phosphate buffer at pH 6.8 and acetate buffer at pH 4.0.[4][8] The dissolution rate in phosphate buffer pH 6.8 has been reported to be quite rapid.[8] The choice of buffer should be guided by the specific requirements of your experiment, including the desired pH and the potential for buffer-drug interactions.

Q5: My solution appears cloudy or forms a precipitate after initial dissolution. What could be the cause?

This may indicate that the solution is supersaturated and the compound is precipitating out of solution. This can happen if the initial dissolution was aided by heating or the use of a co-solvent, and the subsequent conditions (e.g., cooling to room temperature, dilution into an aqueous buffer) do not support the solubility of that concentration. It is also possible that the pH of the final solution is not optimal for maintaining this compound in its dissolved state.

Q6: Can I use organic co-solvents to improve the solubility of this compound in my aqueous buffer?

Yes, using a water-miscible organic co-solvent can be an effective strategy to enhance the solubility of poorly soluble drugs.[9] For this compound, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents.[5][7] However, it is crucial to consider the final concentration of the co-solvent in your experimental system, as it may interfere with biological assays. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is minimal and does not exceed the tolerance of your assay.

Q7: Are there any other formulation strategies I can consider in the lab to improve this compound solubility for my experiments?

Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:

-

Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[9][10]

-

Use of Excipients: Surfactants, cyclodextrins, and polymers can be used to improve wetting and solubilization.[10][11][12] For instance, the use of polyethylene glycol (PEG) has been described in a method to improve this compound's solubility.[13]

-

Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier like PVP K30 can significantly enhance its dissolution rate.[2]

Quantitative Data Summary

The following tables summarize the reported physicochemical and solubility data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀N₄O₅S | [14] |

| Molecular Weight | 450.6 g/mol | [14] |

| pKa (Strongest Acidic) | 8.24 | [1] |

| pKa (Strongest Basic) | 9.62 | [1] |

| logP | 1.62 - 3.12 | [1] |

| Water Solubility | 0.0191 mg/mL (predicted) | [1] |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Form | Solubility | Source |

| Water | Hydrochloride | 20 mg/mL (clear solution, may require warming) | [6] |

| Water | Hydrochloride | 5 mg/mL | [5][7] |

| DMSO | Hydrochloride | ≥100 mg/mL | [5][7] |

| Ethanol | Hydrochloride | 20 mg/mL | [5][7] |

| pH 1.2 HCl | Hydrochloride Hydrate | Poorly soluble | [4] |

| pH 4.0 Acetate Buffer | Hydrochloride Hydrate | Soluble (dissolution >80% in 30 min for a formulation) | [4] |

| pH 6.8 Phosphate Buffer | Hydrochloride Hydrate | Soluble (dissolution >80% in 30 min for a formulation) | [4][8] |

Experimental Protocols